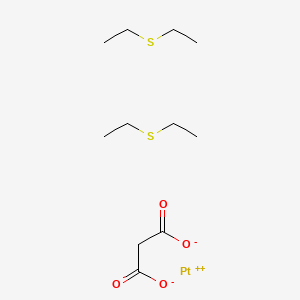
Platinum, (propanedioato(2-)-O,O')bis(1,1'-thiobis(ethane))-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- is a platinum-based coordination compound. This compound is known for its unique chemical structure, which includes a platinum center coordinated to propanedioato and thiobis(ethane) ligands. The compound’s distinct coordination environment makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- typically involves the reaction of platinum salts with propanedioic acid and 1,1’-thiobis(ethane). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The platinum salt, such as platinum(II) chloride, is dissolved in a suitable solvent, and the ligands are added sequentially. The reaction mixture is then stirred and heated to facilitate the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or acetonitrile, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions can result in new coordination compounds with different ligands.
Scientific Research Applications
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- has several scientific research applications:
Chemistry: The compound is studied for its unique coordination chemistry and potential as a catalyst in various chemical reactions.
Biology: Research explores its interactions with biological molecules and potential as a therapeutic agent.
Medicine: The compound’s potential as an anticancer agent is of particular interest, given the success of other platinum-based drugs like cisplatin.
Industry: Its catalytic properties make it useful in industrial processes, including hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism by which Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- exerts its effects involves coordination to target molecules In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to cell death
Comparison with Similar Compounds
Similar Compounds
Platinum, dichlorobis(1,1’-thiobis(ethane))-, (SP-4-1)-: This compound has a similar coordination environment but with chloride ligands instead of propanedioato.
Cisplatin: A well-known platinum-based anticancer drug with a different ligand set (chloride and ammonia).
Uniqueness
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- is unique due to its specific ligand combination, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
145956-56-5 |
|---|---|
Molecular Formula |
C11H22O4PtS2 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethylsulfanylethane;platinum(2+);propanedioate |
InChI |
InChI=1S/2C4H10S.C3H4O4.Pt/c2*1-3-5-4-2;4-2(5)1-3(6)7;/h2*3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q;;;+2/p-2 |
InChI Key |
HGABFFDAAGIJQE-UHFFFAOYSA-L |
Canonical SMILES |
CCSCC.CCSCC.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















